molecular formula C11H17ClINO B1252908 2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride CAS No. 38946-46-2

2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride

Cat. No. B1252908
CAS RN: 38946-46-2
M. Wt: 341.61 g/mol
InChI Key: HJCYVBBGVRHXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17ClINO and its molecular weight is 341.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38946-46-2

Molecular Formula

C11H17ClINO

Molecular Weight

341.61 g/mol

IUPAC Name

2-(aminomethyl)-4-tert-butyl-6-iodophenol;hydrochloride

InChI

InChI=1S/C11H16INO.ClH/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8;/h4-5,14H,6,13H2,1-3H3;1H

InChI Key

HJCYVBBGVRHXKR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)O)CN.Cl

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)O)CN.Cl

synonyms

2-aminomethyl-4-butyl-6-iodophenyl
2-aminomethyl-4-t-butyl-6-iodophenol
2-aminomethyl-4-t-butyl-6-iodophenol hydrochloride
MK 447
MK-447

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-aminomethyl-4-(1,1-dimethylethyl)phenol hydrochloride (215 g., 1.0 mole) in water (1.6 l.) is added a solution of iodine monochloride (165 g., 1.0 mole) in 3N hydrochloric acid (800 ml.). The resulting reaction mixture is stirred at 20° C. for 3 hours and then cooled to -20° C. whereupon solid is deposited. The deposited solid is collected and crystallized from ethanol 12N-hydrochloric acid (1:1) to give the desired 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (277 g.), m.p. 200°-201° C. (dec.).
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a freshly prepared solution of 2-iodo-4-(1,1-dimethylethyl)phenol (5.5 g., 0.02 mole) in a mixture of acetic acid (27 ml.) and sulfuric acid (3 ml.) is added powdered 2-chloro-N-(hydroxymethyl)acetamide (2.5 g., 0.02 mole) with stirring at 20° C. over a 10 minute period. After 2.5 hours the orange solution is poured into water (200 ml.). The 2-chloro-N-[2-hydroxy-3-iodo-5-(1,1-dimethylethyl)benzyl]-acetamide which precipitates is collected, dried by suction and dissolved in ethanol (75 ml.). Concentrated hydrochloric acid (15 ml.) is added and the mixture is refluxed for two hours. The mixture is concentrated to one-half its original volume and allowed to cool. The resulting precipitate (1.4 g.), which is unhydrolyzed 2-chloro-N-[2-hydroxy-3-iodo-5-(1,1-dimethylethyl)benzyl]acetamide, is collected. The filtrate is concentrated to 25 ml. and, upon cooling, crude 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (4 g.) separates which upon crystallization from a mixture of ethanol and ether affords substantially pure 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (2.5 g.), m.p. 200°-201° (dec.).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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